molecular formula C15H16N6O B15283622 2-[3-(1H-tetraazol-1-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline

2-[3-(1H-tetraazol-1-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B15283622
M. Wt: 296.33 g/mol
InChI Key: RYTIWDMKUPRUBW-UHFFFAOYSA-N
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Description

2-[3-(1H-tetraazol-1-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline is a complex organic compound that features a tetrahydro-beta-carboline core linked to a tetrazole moiety via a propanoyl group

Preparation Methods

The synthesis of 2-[3-(1H-tetraazol-1-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline typically involves multiple steps. One common synthetic route includes the formation of the tetrahydro-beta-carboline core followed by the introduction of the propanoyl group and subsequent attachment of the tetrazole ring. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

2-[3-(1H-tetraazol-1-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the tetrazole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-(1H-tetraazol-1-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of these functional groups in biological systems. This interaction can influence various pathways, including enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

  • 3-(1H-Tetrazol-1-yl)propanoic acid
  • 3-[4-(1,2,3,4-tetrazol-1-yl)phenyl]propanoic acid
  • 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid

Properties

Molecular Formula

C15H16N6O

Molecular Weight

296.33 g/mol

IUPAC Name

1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-3-(tetrazol-1-yl)propan-1-one

InChI

InChI=1S/C15H16N6O/c22-15(6-8-21-10-16-18-19-21)20-7-5-12-11-3-1-2-4-13(11)17-14(12)9-20/h1-4,10,17H,5-9H2

InChI Key

RYTIWDMKUPRUBW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CCN4C=NN=N4

Origin of Product

United States

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